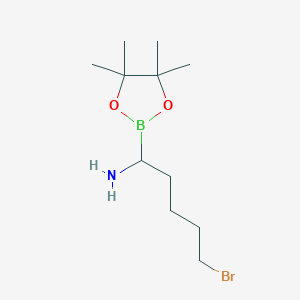
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(chloromethyl)-6-methylpyridine hydrochloride typically involves the chlorination of 4-methylpyridine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.
化学反应分析
Types of Reactions
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form 4-(chloromethyl)-6-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: The major product is the pyridine N-oxide derivative.
Reduction: The major product is 4-(chloromethyl)-6-methylpyridine.
科学研究应用
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-chloro-4-(chloromethyl)-6-methylpyridine hydrochloride involves its interaction with nucleophiles. The chlorine atoms in the compound are susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
2-Chloro-4-methylpyridine: Similar in structure but lacks the chloromethyl group.
4-Chloro-2-methylpyridine: Similar but with different substitution pattern.
2-Chloro-6-methylpyridine: Lacks the chloromethyl group.
Uniqueness
2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride is unique due to the presence of both chlorine and chloromethyl groups, which make it highly reactive and versatile for various chemical transformations. This dual functionality allows for a broader range of applications compared to its similar compounds.
属性
分子式 |
C7H8Cl3N |
|---|---|
分子量 |
212.5 g/mol |
IUPAC 名称 |
2-chloro-4-(chloromethyl)-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-5-2-6(4-8)3-7(9)10-5;/h2-3H,4H2,1H3;1H |
InChI 键 |
JTJWNAAJEVNXEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)Cl)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



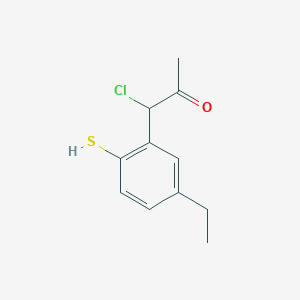
![7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B14059116.png)

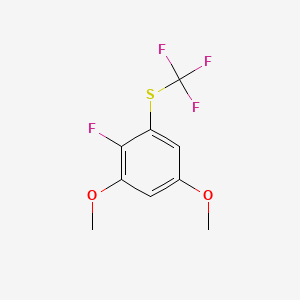
![6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14059132.png)
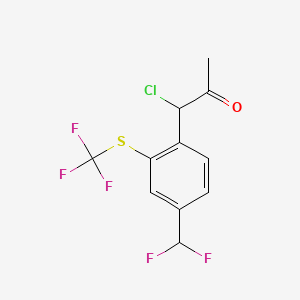

![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B14059147.png)

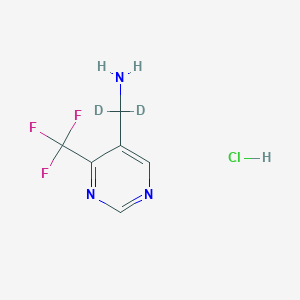
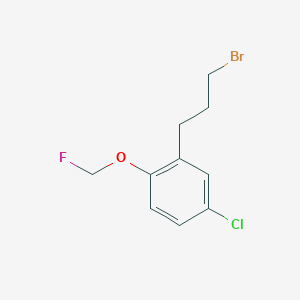
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B14059177.png)
